Fmoc-D-Ala-OH-d3

説明

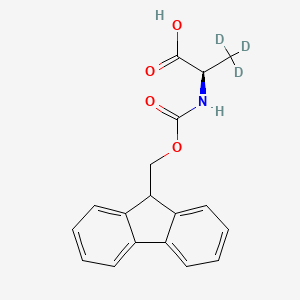

D-Alanine-3,3,3-D3-N-Fmoc is a deuterated, Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of D-alanine. Its chemical structure features three deuterium atoms replacing the three hydrogen atoms at the β-carbon (C3) position, making it a stable isotopologue widely used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based studies . The compound is synthesized via Fmoc protection of deuterated alanine, ensuring high isotopic purity (99 atom % D) . Its CAS number is 225101-67-7, and its molecular formula is C₁₈H₁₅D₃NO₄, with a molecular weight of approximately 313.36 g/mol .

特性

分子式 |

C18H17NO4 |

|---|---|

分子量 |

314.3 g/mol |

IUPAC名 |

(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3 |

InChIキー |

QWXZOFZKSQXPDC-KMKPOHAJSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

準備方法

Chemical Synthesis of D-Alanine-3,3,3-D3

Deuterium Incorporation Strategies

Deuteration at the β-methyl group is achieved through two primary routes:

Catalytic Deuterium Exchange

- Reagents : D₂O, deuterated acids (e.g., DCl), or bases (e.g., NaOD).

- Conditions : Prolonged heating (80–100°C) under reflux with a platinum or palladium catalyst.

- Mechanism : Acid-/base-catalyzed H/D exchange at the β-carbon.

- Yield : 70–85% deuteration efficiency.

Reductive Amination of Deuterated Pyruvate

Fmoc Protection of D-Alanine-3,3,3-D3

Reaction with Fmoc-Cl

Optimization and Challenges

Racemization Control

Analytical Validation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Catalytic H/D Exchange | Low cost, scalable | Incomplete deuteration | 70–85% |

| Reductive Amination | High stereoselectivity | Requires deuterated pyruvate | 90–95% |

| Fmoc-Cl Protection | Rapid reaction | Risk of racemization | 80–90% |

| Fmoc-OSu Activation | Mild conditions | Higher reagent cost | 85–92% |

化学反応の分析

科学研究への応用

産業:

科学的研究の応用

Chemistry:

Peptide Synthesis: D-Alanine-3,3,3-D3-N-fmoc is widely used in the synthesis of deuterated peptides for structural and functional studies

Biology:

Medicine:

Drug Development: Deuterated peptides synthesized using D-Alanine-3,3,3-D3-N-fmoc are investigated for their potential therapeutic applications.

Industry:

作用機序

類似化合物の比較

類似化合物:

Fmoc-L-アラニン-3,3,3-D3: D-アラニン-3,3,3-D3-N-fmoc と似ていますが、アラニンの L 異性体を使用しています.

Fmoc-D-アラニン: この化合物の非重水素化バージョンです.

独自性: D-アラニン-3,3,3-D3-N-fmoc は、その重水素含有量により、非重水素化類似体と比較して、より高い安定性と代謝プロセスに対する耐性を備えているため、ユニークです.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, isotopic, and functional differences between D-Alanine-3,3,3-D3-N-Fmoc and related compounds.

Table 1: Comparative Analysis of D-Alanine-3,3,3-D3-N-Fmoc and Analogues

Key Comparative Insights

Isotopic Labeling vs. Functional Modifications D-Alanine-3,3,3-D3-N-Fmoc is primarily distinguished by its deuterium labeling at the β-carbon, which minimizes metabolic interference in tracer studies compared to non-deuterated analogues . In contrast, Fmoc-Ala-OH-2,3,3,3-d4 contains an additional deuterium at C2, which may alter steric effects in peptide synthesis . Functionalized derivatives, such as Fmoc-3-azido-D-alanine, replace deuterium with reactive groups (e.g., azide) for click chemistry applications, enabling bioconjugation in drug development .

Aromatic Substitutions and Pharmacological Relevance Naphthyl-substituted analogues (e.g., N-Fmoc-3-(1-naphthyl)-D-alanine) exhibit enhanced hydrophobic interactions, making them suitable for targeting aromatic-binding pockets in proteins like GPCRs . These compounds have higher molecular weights (~437 g/mol) compared to deuterated D-alanine derivatives (~313 g/mol), impacting solubility and pharmacokinetics.

Synthetic and Safety Considerations

- Deuterated compounds like D-Alanine-3,3,3-D3-N-Fmoc are synthesized using NaHCO₃-mediated Fmoc protection of deuterated alanine precursors . Safety data for L-Alanine-d3 (a related compound) indicate low hazard (NFPA/HMIS ratings: 0/0/0), suggesting similar safety profiles for the D-isomer .

- Azide-containing analogues require specialized coupling reagents (e.g., PyBOP) for efficient peptide bond formation, unlike standard HBTU-activated Fmoc chemistry .

生物活性

D-Alanine-3,3,3-D3-N-fmoc is a derivative of the amino acid alanine, specifically labeled with deuterium isotopes at the methyl group. This compound is part of a broader category of protected amino acids used in peptide synthesis and has garnered attention for its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of D-Alanine-3,3,3-D3-N-fmoc, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : C₁₄H₁₉D₃N₂O₄

- Molecular Weight : 314.35 g/mol

- Purity : 98% (minimum)

- Structure : The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protective group used in amino acid chemistry, allowing for selective reactions while maintaining the integrity of the amino group.

The biological activity of D-Alanine-3,3,3-D3-N-fmoc can be attributed to its role in peptide synthesis and its interactions with various receptors. Research indicates that modifications at the alanine position can significantly affect the potency and efficacy of peptides at melanocortin receptors (MC1R, MC3R, MC4R) which are involved in regulating energy homeostasis and other physiological functions.

Structure-Activity Relationships (SAR)

A study highlighted that substituting different residues in peptide sequences containing alanine can lead to substantial changes in receptor activity. For example:

| Peptide Modification | Receptor Type | Potency Change |

|---|---|---|

| Ala → His | mMC4R | No change |

| Ala → DPhe | mMC1R | 12-22 fold decrease |

| Ala → Pro | mMC1R | 2000-fold decrease |

These findings suggest that the stereochemistry and side chain modifications of alanine derivatives like D-Alanine-3,3,3-D3-N-fmoc play crucial roles in determining their biological activity .

Biological Applications

D-Alanine derivatives have been investigated for their potential therapeutic applications. The incorporation of deuterium isotopes can enhance the stability and metabolic profile of peptides, making them more effective as drug candidates.

Case Studies

- Peptide Synthesis : D-Alanine-3,3,3-D3-N-fmoc has been employed in synthesizing various bioactive peptides. Its use allows for precise control over peptide folding and stability due to the protective Fmoc group.

- Neuroprotective Studies : Research suggests that certain alanine derivatives may exhibit neuroprotective properties. For instance, compounds similar to D-Alanine have been linked to reduced neurodegeneration in models of Alzheimer's disease .

Research Findings

Recent studies have focused on the pharmacological profiles of D-Alanine derivatives:

- In vitro Studies : Experiments indicate that D-Alanine-3,3,3-D3-N-fmoc exhibits a favorable interaction with various G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation.

- In vivo Studies : Animal models have demonstrated that peptides incorporating D-Alanine derivatives can modulate appetite and energy expenditure effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。